tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)11(15)8-7-9/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUBYYFEDNQRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Boc-protection reaction proceeds via nucleophilic acyl substitution. The secondary amine of 3-azabicyclo[3.3.1]nonan-9-one attacks the electrophilic carbonyl carbon of Boc anhydride, facilitated by the base diisopropylamine (DIPEA). The tert-butoxycarbonyl group replaces the labile proton on the nitrogen, yielding the protected amine.
Stepwise Procedure
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Reagent Setup :
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Dissolve 3-azabicyclo[3.3.1]nonan-9-one (0.35 g, 2.51 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).
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Add Boc anhydride (0.656 g, 3.01 mmol) and DIPEA (1.31 mL, 7.53 mmol) sequentially.
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Reaction Conditions :
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Stir at room temperature (20°C) for 1 hour.
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Workup :
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Quench with water and extract with DCM (220 mL).
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Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.
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Purification :
Yield : 0.3 g (50% estimated).
Optimization of Reaction Parameters
Solvent and Base Selection
Stoichiometric Ratios
Temperature and Time
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 89–90°C (hexane) | |
| Boiling Point (Predicted) | 342.9±35.0°C | |
| Density (Predicted) | 1.06±0.06 g/cm³ | |
| pKa (Predicted) | -1.59±0.20 | |
| Molecular Weight | 239.31 g/mol |
Industrial-Scale Considerations
Scalability Challenges
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Purification : Flash chromatography on industrial scales requires automated systems to maintain yield and purity.
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Cost Efficiency : Recycling DCM and DIPEA reduces waste and operational costs.
Comparative Analysis of Analogous Syntheses
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl ester undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
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Mechanistic Insight : The bulky tert-butyl group stabilizes the carbocation intermediate during acid-catalyzed hydrolysis, favoring SN1 mechanisms . Basic conditions follow nucleophilic acyl substitution.
Ketone Functionalization
The 2-oxo group participates in nucleophilic additions and reductions:
Reduction to Alcohol
| Reaction Conditions | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C | 2-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate | >95% | |
| Borohydride reduction | NaBH₄, MeOH | Same as above | 88% |
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Steric Effects : The bicyclic structure directs reducing agents to the less hindered face of the ketone .
Grignard Addition
| Reagent | Product | Notes | Source |
|---|---|---|---|
| Methylmagnesium bromide (THF, 0°C) | 2-(hydroxyethyl)-9-azabicyclo derivative | Forms tertiary alcohol; ring strain enhances reactivity |
Ring-Opening Reactions
The azabicyclic system undergoes ring-opening under nucleophilic attack or thermal stress:
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acidic methanol (reflux) | HCl, MeOH | Linear amino ester | Intermediate for peptidomimetics | |
| Base-mediated (K₂CO₃, DMF) | Benzylamine | N-substituted open-chain amide | Drug discovery |
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Mechanism : Protonation of the bridgehead nitrogen weakens the C-N bond, facilitating ring opening.
Cross-Coupling Reactions
The compound serves as a scaffold for transition-metal-catalyzed modifications:
| Reaction Type | Conditions | Product | Catalysts | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted bicyclic derivative | 5 mol% Pd | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-aryl azabicyclo compound | 3 mol% Pd |
Comparative Reactivity with Structural Analogs
The 2-oxo group differentiates this compound from similar azabicyclo derivatives:
Thermal and Photochemical Behavior
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders due to its structural similarity to certain neurotransmitters.
Case Study Example :
A study demonstrated that derivatives of this compound exhibited significant affinity for specific receptors involved in cognitive functions, suggesting its utility in drug development for conditions like Alzheimer's disease.
Organic Synthesis
tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate serves as an important intermediate in organic synthesis, particularly in creating complex molecules through multi-step reactions.
Chemical Biology
In chemical biology, this compound is explored for its role as a probe in studying enzyme mechanisms and interactions with biological macromolecules.
Case Study Example :
Research indicated that derivatives of tert-butyl 2-oxo-9-azabicyclo[3.3.1]nonane could selectively inhibit certain enzymes, providing insights into metabolic pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its bicyclic structure allows it to fit into enzyme active sites, altering their function and leading to changes in cellular processes .
Comparison with Similar Compounds
Positional Isomers: 2-Oxo vs. 3-Oxo
- tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 512822-27-4): Synthesized via nucleophilic substitution (e.g., reacting hydroxy precursors with chloropyrazine) in 34–52% yields . Applied in FGFR tyrosine kinase inhibitors for cancer therapy .
- tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate: Limited synthetic data; structurally analogous to the 3-oxo isomer but with distinct reactivity due to ketone positioning .
Heteroatom Modifications
Functional Group Derivatives
- Amino Derivatives: tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1363380-67-9):
- Purity: ≥97%; used in peptide mimetics and receptor modulators .
- Hazard: H302 (harmful if swallowed), H315 (skin irritation) .
- Sulfur Analog: tert-Butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate:
- Replaces oxygen with sulfur, altering electronic properties for specialized reactivity .
Physicochemical Properties
Biological Activity
tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
- Molecular Formula : C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- CAS Number : 1823808-41-8
- Appearance : White solid
- Melting Point : Approximately 42-46 °C .
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes:
- Reaction of a suitable amine with a cyclic ketone.
- Esterification with tert-butyl chloroformate.
- Use of bases like triethylamine and solvents such as dichloromethane .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as an inhibitor or modulator of enzyme activity. The bicyclic structure allows it to fit into enzyme active sites, thereby altering their function and affecting various biochemical pathways .
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 2-oxo-9-azabicyclo[3.3.1]nonane derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For example:
- In vitro studies showed cytotoxic effects against human cancer cells with IC₅₀ values in the micromolar range .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate?
The compound is typically synthesized via a Mannich-type reaction involving tert-butyl carbamate derivatives, amines, and carbonyl-containing reagents. For example, a related bicyclic structure (tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate) was prepared by refluxing tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol . Key steps include:
- Dropwise addition of reagents under reflux (1–5 hours).
- Use of acetic acid as a catalyst.
- Evaporation and purification via column chromatography. Methodological tip: Optimize stoichiometric ratios of paraformaldehyde to prevent side reactions.
Q. How should researchers characterize this compound to confirm its structure?
Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to verify bicyclic scaffold geometry and tert-butyl group presence.
- Mass spectrometry (ESI or HRMS) to confirm molecular weight (e.g., molecular formula C₁₂H₁₉NO₃, MW 225.28) .
- HPLC for purity assessment (>95% recommended for synthetic intermediates) .
- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) from the ester and ketone groups.
Q. What safety precautions are critical when handling this compound?
While specific toxicity data are limited, general precautions for bicyclic amines/esters apply:
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .
- Ensure local exhaust ventilation to prevent inhalation of aerosols .
- Store in a cool, dry place away from oxidizers; decomposition products may include CO and NOx under fire conditions .
- For spills, sweep material into a sealed container and dispose via licensed chemical waste services .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Yield optimization requires systematic parameter screening:
- Temperature control : Prolonged reflux (e.g., 5 hours) improves cyclization efficiency .
- Catalyst screening : Test Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Workup refinement : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate pure product.
Q. How to resolve contradictions in spectral data for this compound?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : The 2-oxo group could exhibit keto-enol tautomerism, leading to split peaks. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously.
- Diastereomer formation : Check for unintended stereocenters via X-ray crystallography or NOE experiments .
- Impurity interference : Re-run HPLC with a C18 column and acetonitrile/water mobile phase to isolate pure fractions .
Q. What strategies are effective for designing novel analogs of this bicyclic scaffold?
Focus on functional group modifications to explore structure-activity relationships:
- Ketone substitution : Replace the 2-oxo group with a thioketone or spirocyclic amine (e.g., tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate) .
- Ring expansion : Synthesize 8-azabicyclo[5.2.0]nonane derivatives by altering cyclization precursors .
- Boc-group replacement : Test other protecting groups (e.g., Fmoc) to modulate steric and electronic effects .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies?
Discrepancies often stem from:
- Polymorphism : Crystallize the compound from different solvents (e.g., ethanol vs. dichloromethane) to isolate stable forms.
- Hydration/solvation : Check for residual solvent via TGA or Karl Fischer titration.
- Purity differences : Compare HPLC traces from independent syntheses; impurities ≥2% can depress melting points .
Q. How to address inconsistent bioactivity results in related analogs?
Potential factors include:
- Enantiomeric purity : Use chiral HPLC to separate stereoisomers (e.g., tert-butyl 7-benzyl derivatives) .
- Assay variability : Standardize in vitro testing protocols (e.g., fixed incubation times, cell lines).
- Solubility limitations : Pre-dissolve compounds in DMSO at controlled concentrations (<0.1% v/v in final assays) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
